
N'-chlorobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-chlorobenzenecarboximidamide is an organic compound with the molecular formula C7H7ClN2 It is a derivative of benzenecarboximidamide, where a chlorine atom is substituted at the para position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-chlorobenzenecarboximidamide can be synthesized through several methods. One common approach involves the reaction of benzenecarboximidamide with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-chlorobenzenecarboximidamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N’-chlorobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N’-chlorobenzenecarboximidamide oxide.
Reduction: Reduction reactions can convert it into N’-chlorobenzenecarboximidamide amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: N’-chlorobenzenecarboximidamide oxide.
Reduction: N’-chlorobenzenecarboximidamide amine.
Substitution: Various substituted benzenecarboximidamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-chlorobenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-chlorobenzenecarboximidamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-bromobenzenecarboximidamide
- N’-fluorobenzenecarboximidamide
- N’-iodobenzenecarboximidamide
Uniqueness
N’-chlorobenzenecarboximidamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its halogenated counterparts and can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
40078-03-3 |
|---|---|
Molekularformel |
C7H7ClN2 |
Molekulargewicht |
154.60 g/mol |
IUPAC-Name |
N'-chlorobenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClN2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,(H2,9,10) |
InChI-Schlüssel |
QZBAIJIDEKPQSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


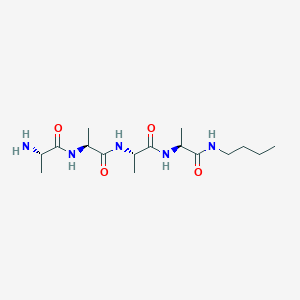
![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
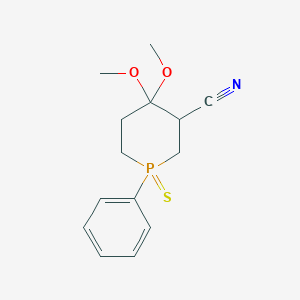
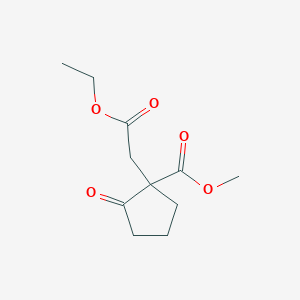

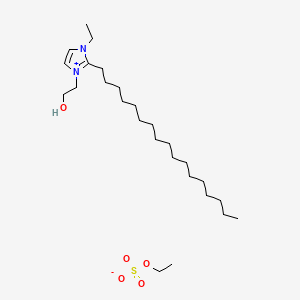
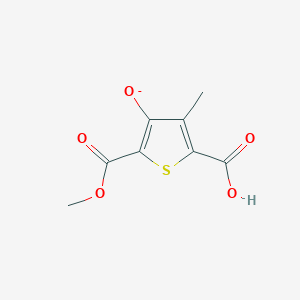
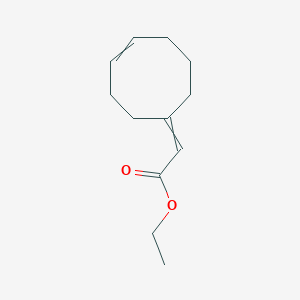

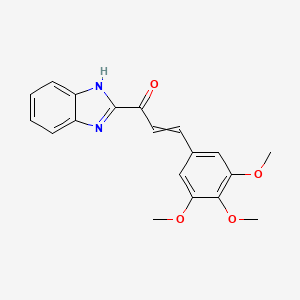
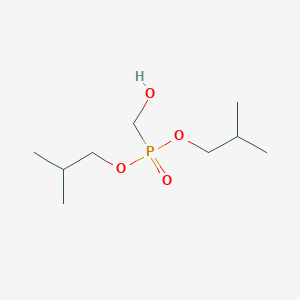
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)
